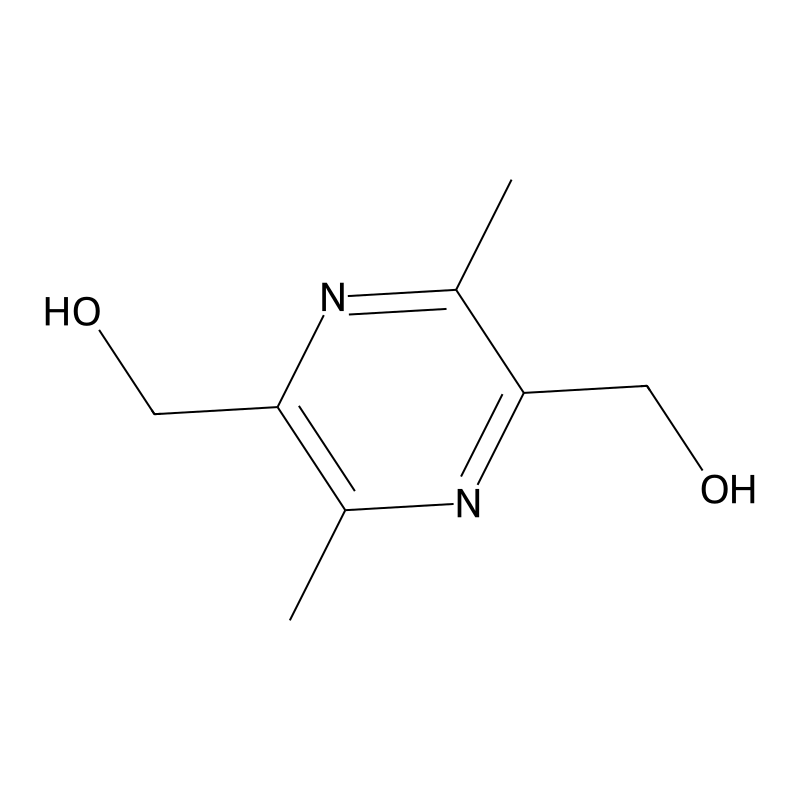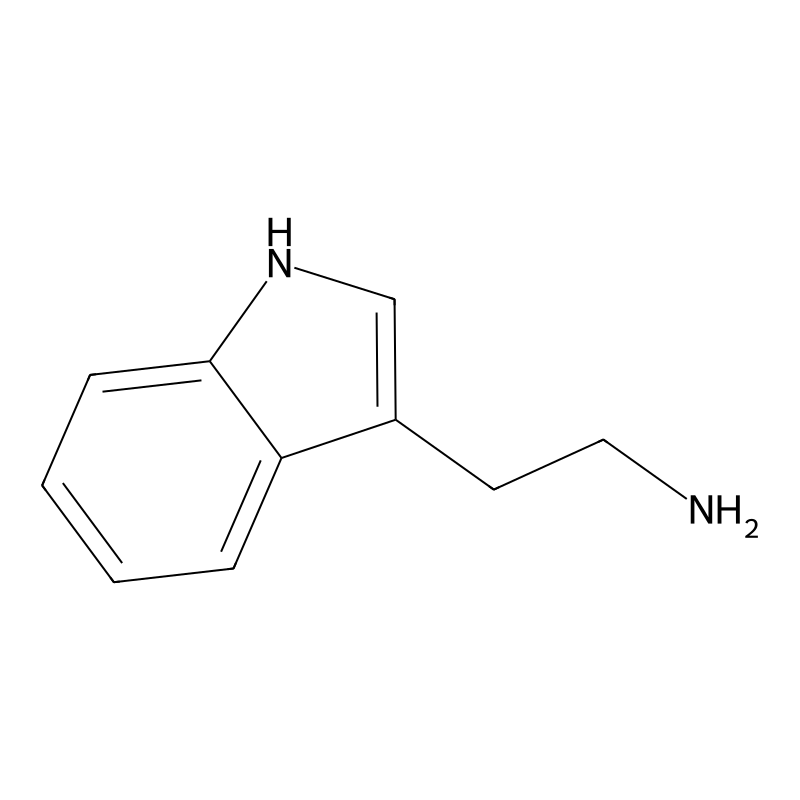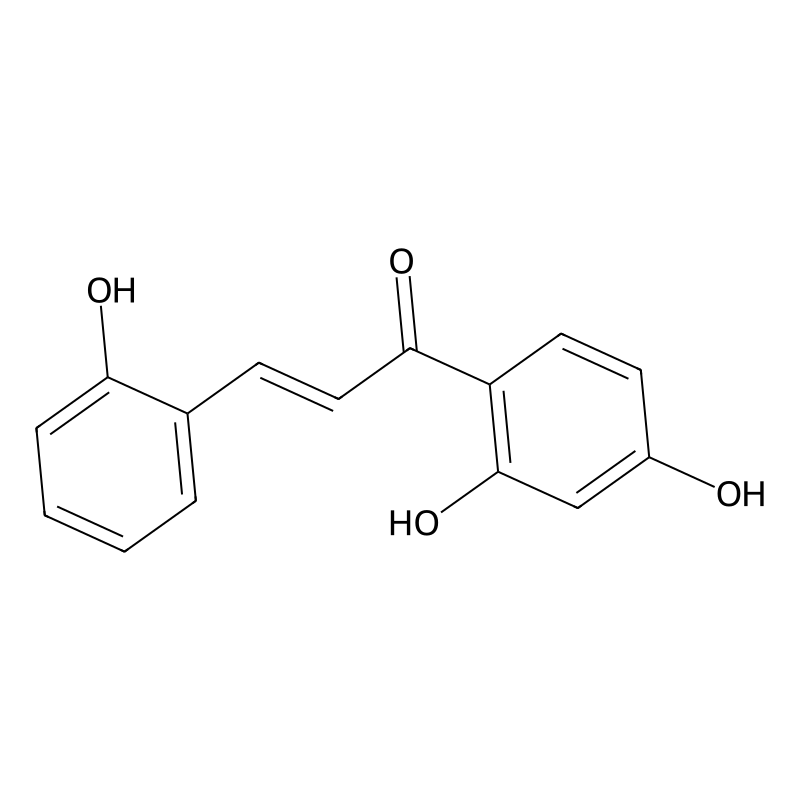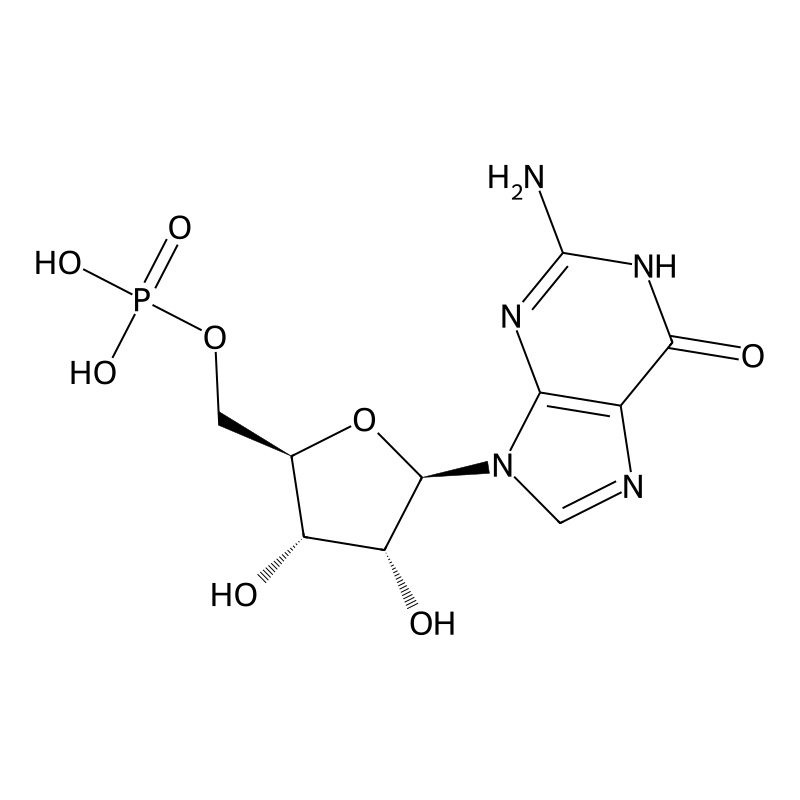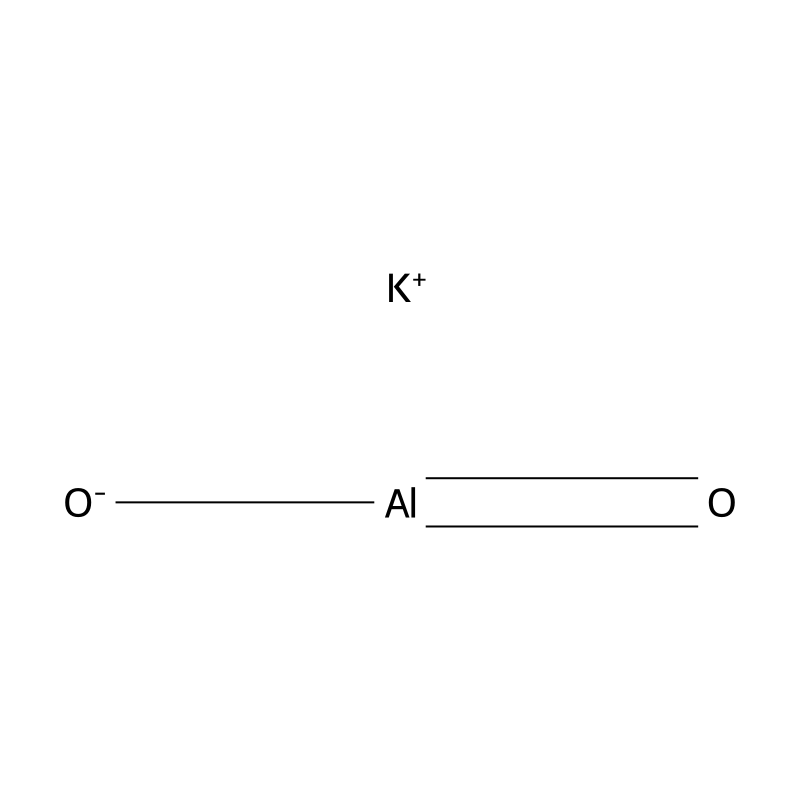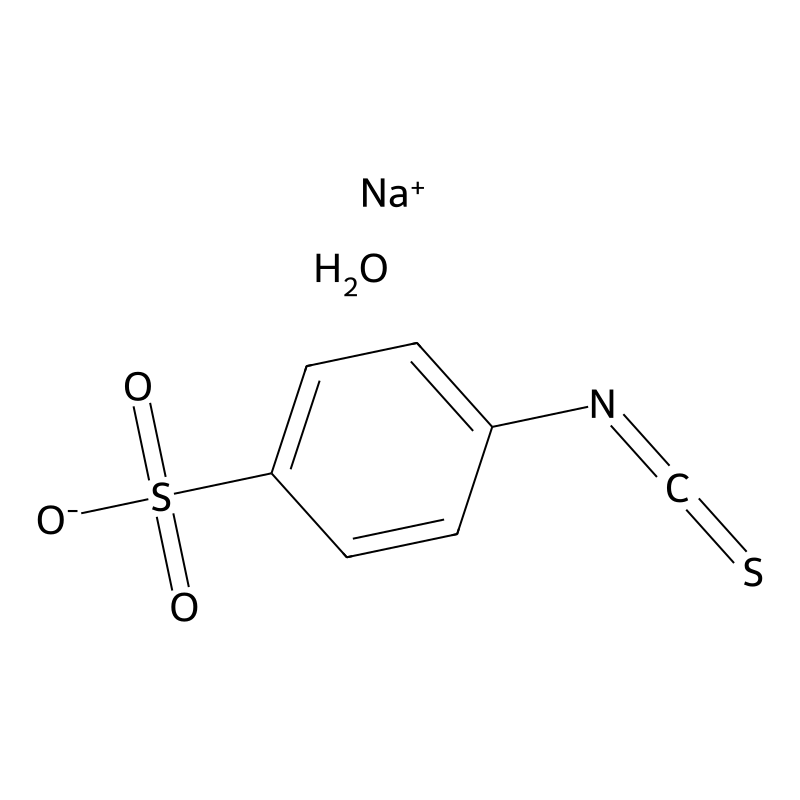3-Aminopyrazole
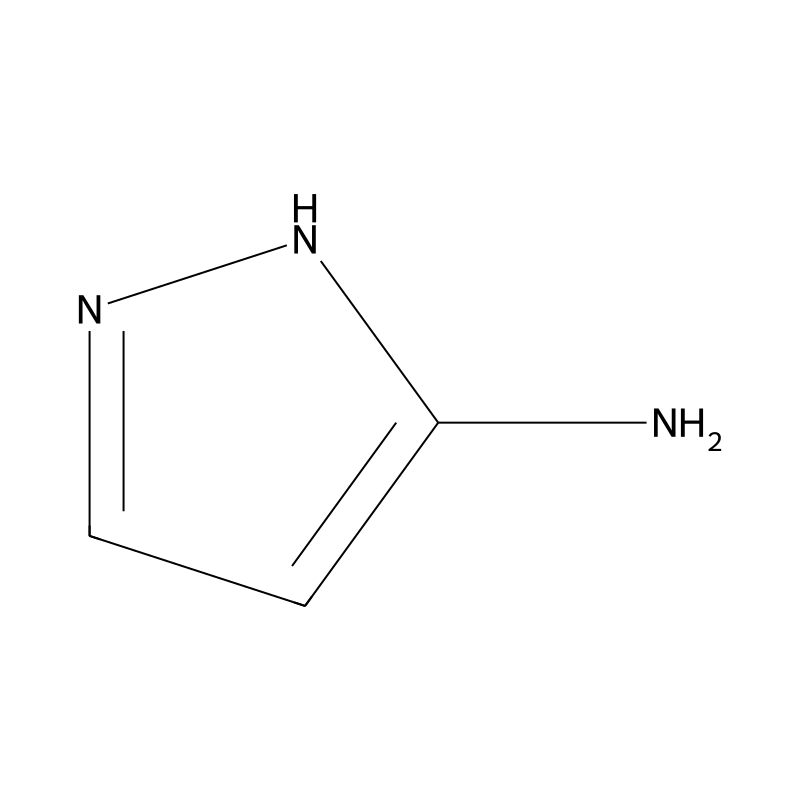
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Medicinal Chemistry:
- Anti-infective agents: Studies explore the potential of 3AP derivatives as broad-spectrum antimicrobials. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by targeting essential enzymes like DNA gyrase and Topoisomerase IV [1].
- Anticancer and anti-inflammatory agents: Research suggests that 3AP-containing molecules may possess antitumor and anti-inflammatory properties. Certain derivatives show promising results in cell line studies, potentially mimicking the activity of established anti-cancer drugs [2].
[1]
Amino-Pyrazoles in Medicinal Chemistry: A Review )[2]: Amino-Pyrazoles in Medicinal Chemistry: A Review )
Coordination Chemistry:
- Ligand design: 3-Aminopyrazole can act as a chelating ligand, forming bonds with metal ions. This property makes it valuable in the development of new catalysts and materials with specific functionalities [3].
[3]
3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich
Organic Synthesis:
- Synthetic building block: 3-Aminopyrazole serves as a valuable building block in the synthesis of diverse organic molecules due to its reactivity and the presence of functional groups that can undergo further transformations [4].
[4]
3-Aminopyrazole is a heterocyclic organic compound characterized by the presence of an amino group attached to the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 83.09 g/mol. The compound is also known by several other names, including 1H-pyrazol-3-amine and pyrazol-3-ylamine, and it is identified by the CAS number 1820-80-0 .
The structure of 3-Aminopyrazole consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties and biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
- Condensation Reactions: It can undergo condensation with carbonyl compounds or nitriles to form more complex structures.
- Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Cyclization Reactions: 3-Aminopyrazole can react with other functional groups to form fused heterocycles or derivatives .
3-Aminopyrazole exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:
- Anticancer Activity: Studies have shown that derivatives of 3-Aminopyrazole can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .
The synthesis of 3-Aminopyrazole typically involves several methods:
- Condensation with Hydrazine: A common method involves the reaction of hydrazine with β-ketonitriles or α,β-unsaturated nitriles under acidic or neutral conditions. This process generates an intermediate hydrazone that cyclizes to form 3-Aminopyrazole .Example synthesis:text
Step 1: React 50 mg of 3-oxo-3-phenylpropanenitrile with 11.6 mg of hydrazine in ethanol at 60°C for 24 hours.Step 2: Cool the mixture, evaporate the solvent, and purify the residue to obtain 45 mg of product (82% yield). - Use of Isoxazoles: Another method involves treating isoxazoles with hydrazine under specific conditions to yield aminopyrazoles through ring-opening and subsequent cyclization .
The applications of 3-Aminopyrazole are diverse and include:
- Pharmaceutical Development: As a building block for synthesizing various bioactive compounds.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
- Material Science: Exploration in creating novel materials based on its chemical properties.
Interaction studies of 3-Aminopyrazole focus on its binding affinity with various biological targets. For instance, docking simulations have revealed how certain derivatives interact with tubulin's colchicine binding site, suggesting mechanisms for their anticancer effects . These studies are crucial for understanding how modifications to the structure can enhance efficacy and reduce side effects.
Several compounds share structural similarities with 3-Aminopyrazole, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Aminopyrazole | C3H5N3 | Amino group at the 4-position; different biological activities. |
| 5-Aminopyrazole | C3H5N3 | Amino group at the 5-position; shows unique reactivity patterns. |
| Pyrazol-4-amines | C4H6N4 | Exhibits different pharmacological profiles compared to aminopyrazoles. |
| Pyrazolo-triazines | Varies | Combines pyrazole with triazine structures; potential for enhanced activity. |
The uniqueness of 3-Aminopyrazole lies in its specific amino positioning on the pyrazole ring, which influences its reactivity and biological interactions distinctly compared to its analogs.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
